![molecular formula C12H16BrNO4S B14302612 N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine CAS No. 116393-46-5](/img/structure/B14302612.png)
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine is a synthetic organic compound characterized by the presence of a bromobutan-2-yl group attached to a benzene ring, which is further connected to a sulfonyl group and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine typically involves multiple steps, starting with the preparation of the bromobutan-2-yl benzene intermediate. This intermediate can be synthesized through the bromination of butan-2-yl benzene using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting bromobutan-2-yl benzene is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative . Finally, the glycine moiety is introduced through an amide coupling reaction using glycine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and sulfonylation steps, as well as automated systems for amide coupling to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutan-2-yl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation at the butan-2-yl group to form corresponding ketones or carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
科学的研究の応用
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine has several scientific research applications:
作用機序
The mechanism of action of N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the synthesis of folate, a crucial cofactor for DNA replication and cell division.
Anti-inflammatory and Anticancer Activity: The compound modulates signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.
類似化合物との比較
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine can be compared with other similar compounds:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar antimicrobial and anticancer properties but with a different core structure.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Shares the sulfonyl and bromophenyl groups but has a valine residue instead of glycine.
特性
CAS番号 |
116393-46-5 |
|---|---|
分子式 |
C12H16BrNO4S |
分子量 |
350.23 g/mol |
IUPAC名 |
2-[[4-(4-bromobutan-2-yl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C12H16BrNO4S/c1-9(6-7-13)10-2-4-11(5-3-10)19(17,18)14-8-12(15)16/h2-5,9,14H,6-8H2,1H3,(H,15,16) |
InChIキー |
PAXANRVZGBDBKF-UHFFFAOYSA-N |
正規SMILES |
CC(CCBr)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



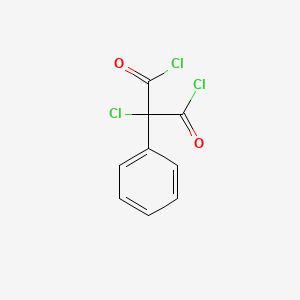
![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)

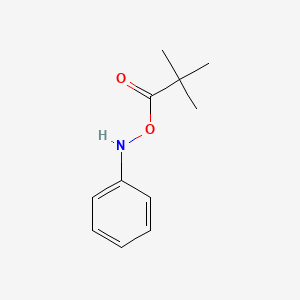
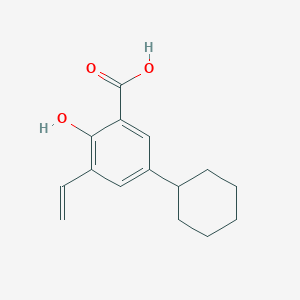
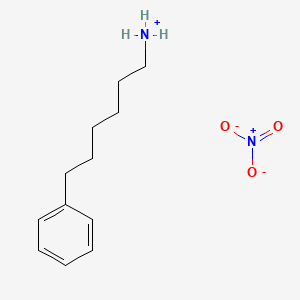
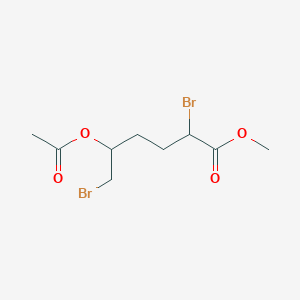
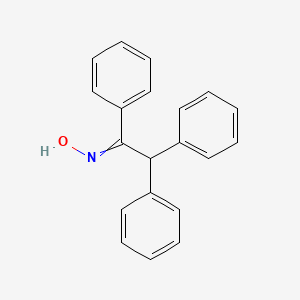
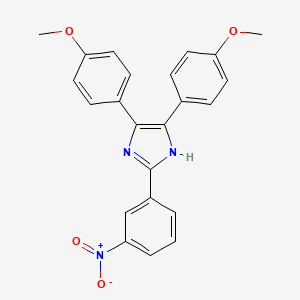
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)
